molecular formula C9H7N3S B1425048 6-(Pyridin-3-yl)pyridazine-3-thiol CAS No. 1286711-23-6

6-(Pyridin-3-yl)pyridazine-3-thiol

Cat. No. B1425048
M. Wt: 189.24 g/mol
InChI Key: DEBVMRVFYUYGJH-UHFFFAOYSA-N
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Description

“6-(Pyridin-3-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C9H7N3S . It is a heteroaromatic compound .


Molecular Structure Analysis

The molecular structure of “6-(Pyridin-3-yl)pyridazine-3-thiol” consists of a pyridazine ring attached to a pyridine ring via a carbon atom . The thiol group is attached to the pyridazine ring .


Physical And Chemical Properties Analysis

“6-(Pyridin-3-yl)pyridazine-3-thiol” has a molecular weight of 189.24 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 189.03606841 g/mol . It has a topological polar surface area of 69.4 Ų .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridazine derivatives, have demonstrated significant versatility as synthetic intermediates in organic chemistry. They have been employed in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, owing to their unique chemical properties and biological importance (Li et al., 2019). The synthesis and chemical properties of pyridopyridazine derivatives, which include structural isomers of the bicyclic ring system containing pyridine condensed with a pyridazine nucleus, have been extensively reviewed. These derivatives exhibit a broad spectrum of biological activities, making them of interest for the preparation of new compounds containing this scaffold (Wojcicka and Nowicka-Zuchowska, 2018).

Medicinal Applications

The literature review highlights the potential of heterocyclic N-oxide and pyridopyridazine derivatives in medicinal applications. These compounds have shown potent anticancer, antibacterial, anti-inflammatory activities, among others, which underscores their significance in drug development investigations. The versatility of these compounds in forming metal complexes and acting as catalysts also contributes to their application in medicinal chemistry, providing a pathway for the development of novel therapeutic agents (Li et al., 2019); (Wojcicka and Nowicka-Zuchowska, 2018).

properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVMRVFYUYGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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